![molecular formula C17H14N2O6S B2700795 N-({[2,2'-联(呋喃)-5-基]甲基}-3-甲基-2-氧代-2,3-二氢-1,3-苯并噻唑-5-磺酰胺 CAS No. 2097889-51-3](/img/structure/B2700795.png)

N-({[2,2'-联(呋喃)-5-基]甲基}-3-甲基-2-氧代-2,3-二氢-1,3-苯并噻唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

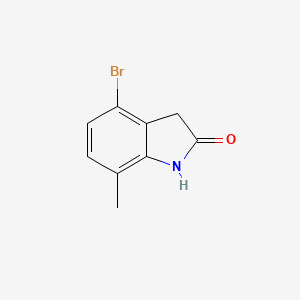

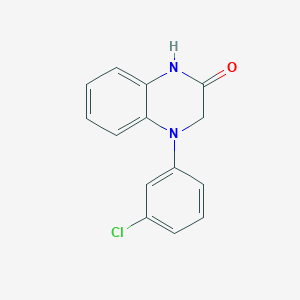

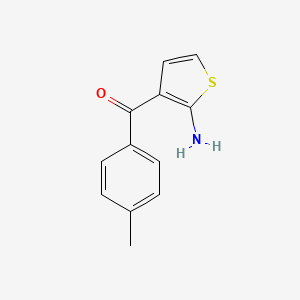

The compound is a complex organic molecule that contains a 2,2’-bifuran moiety . Bifuran is a type of organic compound that consists of two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bifuran structures can be prepared via condensation reactions . For instance, 2,2’-bifuran structures can be prepared via a condensation reaction of 2,2’-bifuran-5,5’-dicarbaldehyde with cyanoacetic acid, barbituric acid, and thiobarbituric acid .Molecular Structure Analysis

The molecular structure of 2,2’-bifuran has been studied . It is a planar molecule with the two furan rings in the same plane. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom .科学研究应用

抗疟疾和抗病毒潜力

N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 及类似的磺酰胺衍生物已被研究其作为抗疟疾剂的潜力。Fahim 和 Ismael (2021) 的一项研究调查了包括该化合物在内的各种磺酰胺的体外抗疟疾活性。该研究还探讨了这些化合物针对特定靶标的理论计算和分子对接,表明它们在抗病毒治疗中具有潜在应用,尤其是在对抗 COVID-19 时 (Fahim & Ismael, 2021)。

合成和结构应用

相关磺酰胺化合物的合成一直是研究的重点,探索了各种方法和化学反应。Zimin 等人。(2020) 报道了金(I) 催化的炔酰胺、腈和 2,3-二氯吡啶 N-氧化物的氧化环化,这与 N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 等化合物的合成有关 (Zimin et al., 2020)。

抗菌特性

磺酰胺衍生物,包括与 N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 在结构上相关的衍生物,已被探索其抗菌特性。Zani 和 Vicini (1998) 研究了某些具有苯磺酰胺部分的 1,2-苯并异噻唑的抗菌特性,揭示了它们对细菌和真菌的潜力 (Zani & Vicini, 1998)。

癌症研究

对磺酰胺的研究也延伸到癌症治疗。Gómez-García 等人。(2017) 描述了一种合成三氟甲基磺酰胺的有效方法,并评估了它们对各种癌细胞系的细胞毒活性,突出了这些化合物在癌症治疗中的潜在作用 (Gómez-García et al., 2017)。

碳酸酐酶抑制剂

磺酰胺,包括 N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 等衍生物,已被研究作为碳酸酐酶抑制剂。Wilkinson 等人。(2006) 合成了一类新型的糖缀合物苯磺酰胺,并评估了它们对人碳酸酐酶同工酶的抑制能力,表明在癌症治疗中具有潜在应用 (Wilkinson et al., 2006)。

光收集和酶抑制

Mary 等人。(2019) 对芳香卤代磺酰胺苯并恶唑化合物进行了量子力学研究,揭示了它们的潜在光收集特性和在开发针对拓扑异构酶 II 等酶的新型抑制剂分子中的应用 (Mary et al., 2019)。

未来方向

作用机制

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with to exert its effects. This could be a receptor, ion channel, enzyme, or transporter protein .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a receptor and activating or inhibiting it, or it could involve blocking an enzyme’s active site .

Biochemical Pathways

A compound can affect various biochemical pathways in the body. This could involve upregulating or downregulating certain pathways, or it could involve blocking or activating specific steps within a pathway .

Pharmacokinetics

This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body) .

Result of Action

This refers to the effects that the compound has at a molecular and cellular level. This could involve changes in cell signaling, gene expression, or cellular metabolism .

Action Environment

The action environment refers to how various factors can influence the compound’s action, efficacy, and stability. This could include factors like pH, temperature, presence of other compounds, and specific characteristics of the biological environment .

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S/c1-19-13-9-12(5-7-14(13)25-17(19)20)26(21,22)18-10-11-4-6-16(24-11)15-3-2-8-23-15/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMVWWOXZNDIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)

![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)